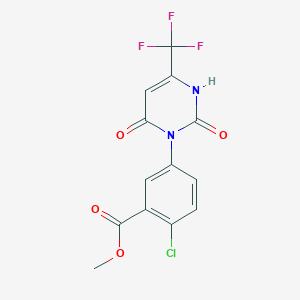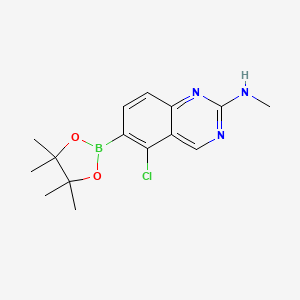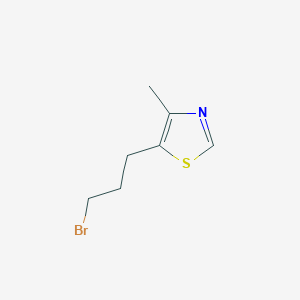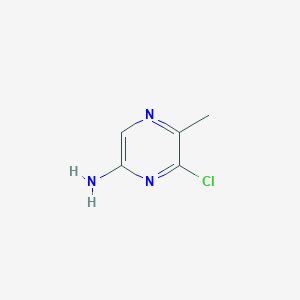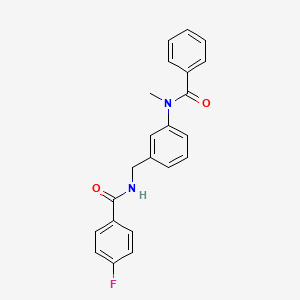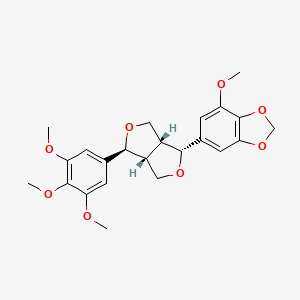
EpisesarteminA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EpisesarteminA is a naturally occurring sesquiterpene lactone compound found in certain plant species It is known for its complex molecular structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EpisesarteminA involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions to form the core lactone structure. This is followed by a series of functional group modifications, including oxidation and reduction reactions, to introduce the desired substituents on the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Advances in synthetic biology and metabolic engineering have also enabled the production of this compound in microbial hosts, providing a sustainable and scalable method for its production.
Análisis De Reacciones Químicas
Types of Reactions
EpisesarteminA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
EpisesarteminA has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials and as a bioactive compound in agricultural products.
Mecanismo De Acción
The mechanism of action of EpisesarteminA involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes such as apoptosis, inflammation, and cell proliferation. Key molecular targets include apoptosis-related proteins, cytokines, and oxidative stress molecules.
Comparación Con Compuestos Similares
EpisesarteminA is structurally similar to other sesquiterpene lactones, such as artemisinin and its derivatives. it is unique in its specific functional groups and molecular configuration, which contribute to its distinct biological activities. Similar compounds include:
Artemisinin: Known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced bioactivity.
Artemether: Another artemisinin derivative used in combination therapies for malaria.
Propiedades
Fórmula molecular |
C23H26O8 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
6-[(3R,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21-/m0/s1 |
Clave InChI |
DHWUVPPRBIJJKS-YJPXFSGGSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


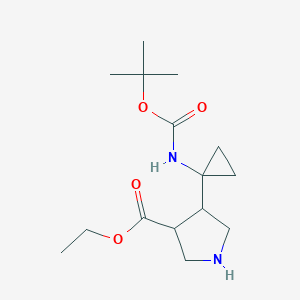
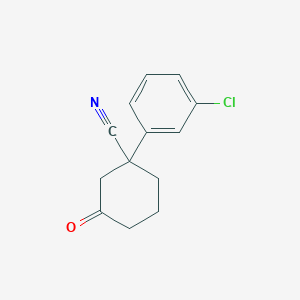
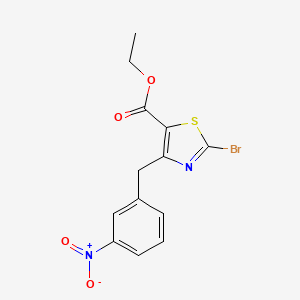
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)


